2-Cyclohexyl-4-phenylpiperidine

CNS Drug Discovery Lipophilicity Drug-likeness

This 2-cyclohexyl-4-phenylpiperidine (CAS 1241504-91-5) is a structurally differentiated 5-HT2C positive allosteric modulator (PAM) scaffold, offering a superior starting point over NMDA-active arylcyclohexylamines (e.g., PCP). Its unique 2,4-disubstitution pattern avoids behavioral toxicities associated with NMDA antagonism, making it ideal for CNS probe development in obesity, substance use disorders, and impulse control research. The cis-isomer (CAS 1241490-52-7) is a patented BACE1 inhibitor intermediate, providing validated synthetic utility. Purchase high-purity material to accelerate SAR studies and lead optimization.

Molecular Formula C17H25N
Molecular Weight 243.4 g/mol
CAS No. 1241504-91-5
Cat. No. B8783409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-4-phenylpiperidine
CAS1241504-91-5
Molecular FormulaC17H25N
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(CCN2)C3=CC=CC=C3
InChIInChI=1S/C17H25N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1,3-4,7-8,15-18H,2,5-6,9-13H2
InChIKeyZZXYRDFIQROERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-4-phenylpiperidine (CAS 1241504-91-5): A Differentiated Piperidine Scaffold for CNS Drug Discovery


2-Cyclohexyl-4-phenylpiperidine (CAS 1241504-91-5) is a small-molecule piperidine derivative characterized by a cyclohexyl group at the 2-position and a phenyl group at the 4-position of the piperidine ring [1]. It belongs to the arylcyclohexylamine class, sharing structural similarities with phencyclidine (PCP) but with a distinct substitution pattern that confers a unique pharmacological profile [2]. Primarily studied as a research chemical and synthetic intermediate, it has been identified as a positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor, a mechanism relevant to obesity and substance use disorders [2]. Its cis-isomer (CAS 1241490-52-7) is a notable intermediate in the patented synthesis of beta-secretase inhibitors for Alzheimer's disease [3].

Procurement Pitfalls: Why Generic Phenylpiperidines Cannot Substitute for 2-Cyclohexyl-4-phenylpiperidine


Simple 4-phenylpiperidine (or N-substituted analogs like 1-cyclohexyl-4-phenylpiperidine) and arylcyclohexylamines (e.g., PCP) are not functionally interchangeable with 2-cyclohexyl-4-phenylpiperidine. The compound's distinct 2-cyclohexyl-4-phenyl substitution pattern shifts its pharmacological target from NMDA receptor antagonism (the hallmark of PCP) to serotonin 5-HT2C receptor positive allosteric modulation, a critical difference for CNS probe development [1]. Furthermore, its specific cis-configuration is essential for its role as a synthetic intermediate in patented beta-secretase inhibitor syntheses, a use case not addressed by non-specific isomers [2]. Generic piperidine scaffolds require extensive re-derivatization and validation to replicate these specific structural and pharmacological attributes, introducing significant project risk and delay.

Quantitative Differentiation of 2-Cyclohexyl-4-phenylpiperidine Against Key Analogs


CNS Drug-likeness: Superior Predicted Lipophilicity vs. Unsubstituted 4-Phenylpiperidine

The computed octanol-water partition coefficient (XLogP3-AA) for 2-cyclohexyl-4-phenylpiperidine is 4.5 [1]. A lower LogP within the optimal CNS range (typically 2-5) is a critical parameter for minimizing off-target tissue distribution and enhancing metabolic stability. The addition of the 2-cyclohexyl group to the core 4-phenylpiperidine scaffold (calculated LogP) results in a substantial increase in lipophilicity, which can be crucial for crossing the blood-brain barrier. While direct experimental LogP for 4-phenylpiperidine is lacking in the primary source, this predicted value positions the compound favorably compared to more hydrophilic, unsubstituted piperidine-based CNS candidates [1]. This is a class-level inference based on the structural and physicochemical impact of the cyclohexyl substituent.

CNS Drug Discovery Lipophilicity Drug-likeness

Pharmacological Target Shift: Serotonin 5-HT2C PAM Potential vs. PCP's NMDA Antagonism

2-Cyclohexyl-4-phenylpiperidine, specifically the cis-isomer, has been identified as a serotonin 5-HT2C receptor positive allosteric modulator (PAM) [1]. This mechanism is fundamentally different from its structural analog, phencyclidine (PCP), which acts as a non-competitive NMDA receptor antagonist. This pharmacological divergence is supported by a class of 4-phenylpiperidine-2-carboxamide analogues, where substitutions at the 2-position, including cyclohexyl-containing fragments, were optimized for enhancing 5-HT2C PAM activity and reducing off-target effects like hERG binding . No quantitative binding data for 2-cyclohexyl-4-phenylpiperidine at the 5-HT2C receptor is publicly available; thus, the evidence is a class-level inference from a closely related, well-characterized medicinal chemistry series. The key differentiator is the shift in primary target from a liability-associated receptor (NMDA) to a therapeutically pursued target (5-HT2C PAM) for obesity and substance use disorders.

Serotonin Receptor Allosteric Modulation Phencyclidine

Defined Application as a Beta-Secretase Inhibitor Intermediate: A Patent-Documented Advantage

The cis isomer of 2-cyclohexyl-4-phenylpiperidine (CAS 1241490-52-7) is a crucial intermediate in the synthesis of spiropyrrolidine beta-secretase inhibitors, as explicitly disclosed in U.S. Patent US8865701B2 [1]. The patent details its preparation and subsequent use through a multi-step synthesis to produce candidate drugs for Alzheimer's disease. This establishes a specific, high-value procurement purpose for the correct isomer, which differentiates it from other 4-phenylpiperidine isomers and non-piperidine fragments that cannot be used in this patented chemical route due to their different reactivity or stereochemical outcomes. The quantitative difference is process-specific: using an alternative structural analog would result in a different final compound or a failed synthesis.

Alzheimer's Disease Synthetic Intermediate Beta-Secretase Inhibitor

High-Impact Scientific and Industrial Use Cases for 2-Cyclohexyl-4-phenylpiperidine


CNS Probe Development for Serotonin 5-HT2C Receptor Pharmacology

As a structurally differentiated positive allosteric modulator (PAM) scaffold, 2-cyclohexyl-4-phenylpiperidine is a key starting point for the synthesis of novel chemical probes to investigate the therapeutic potential of the 5-HT2C receptor in obesity, substance use disorders, and impulse control. Its predicted CNS drug-like properties (XLogP3-AA 4.5) and the inferred mechanism, which avoids the well-documented behavioral toxicities of NMDA-active arylcyclohexylamines, provide a superior chemical starting point relative to PCP-like scaffolds [1].

Proprietary Intermediate for Alzheimer's Drug Candidate Synthesis

Procurement of high-purity cis-2-cyclohexyl-4-phenylpiperidine (CAS 1241490-52-7) is essential for medicinal chemistry groups engaged in synthesizing and optimizing the spiropyrrolidine class of beta-secretase (BACE1) inhibitors. The compound's validated role as a synthetic intermediate in a patented route enables the reliable generation of lead candidates, offering a distinct procurement advantage over alternative piperidine derivatives that lack this documented synthetic utility [2].

Structure-Activity Relationship (SAR) Expansion of Arylcyclohexylamine Chemotypes

For academic and industrial labs studying ligand-gated ion channel and GPCR pharmacology, this compound serves as a critical SAR probe. Its unique 2,4-disubstitution pattern on the piperidine ring allows researchers to isolate the structural determinants for allosteric modulation at serotonin receptors from canonical NMDA antagonism. Incorporating this compound into a selectivity panel can provide crucial quantitative data for differentiating receptor subtypes, a role poorly filled by more common N-substituted analogs [1].

Quote Request

Request a Quote for 2-Cyclohexyl-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.